molecular formula C15H18N4O3S3 B2885628 4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide CAS No. 690246-78-7

4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2885628
CAS RN: 690246-78-7
M. Wt: 398.51
InChI Key: FOQUIEBRKULDTJ-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide” has a molecular formula of C11H11N3OS2 and a molecular weight of 265.35454 .

Scientific Research Applications

Glutaminase Inhibitors for Cancer Therapy

Compounds with structural elements similar to 4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide have been explored for their potential as glutaminase inhibitors. A study by Shukla et al. (2012) focused on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, aiming to identify potent glutaminase inhibitors with improved drug-like properties. One analog demonstrated similar potency to BPTES and attenuated the growth of P493 human lymphoma B cells in vitro and in a mouse xenograft model, suggesting a promising direction for cancer therapy research (Shukla et al., 2012).

Antimicrobial and Anticancer Agents

Novel sulfide and sulfone derivatives of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles were synthesized and evaluated for their antimicrobial activities against various microorganisms. This research indicates the potential of such compounds in developing new antimicrobial agents (Belavagi et al., 2015). Additionally, pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives have shown a range of biological activities, including antimicrobial and anticancer properties, indicating the diverse applications of these compounds in medicinal chemistry (Abouzied et al., 2022).

properties

IUPAC Name

4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S3/c1-10-5-6-11(13(20)16-14-17-18-15(23-2)24-14)9-12(10)25(21,22)19-7-3-4-8-19/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQUIEBRKULDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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